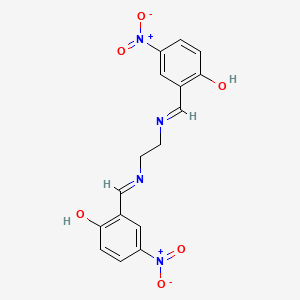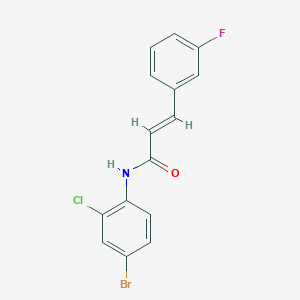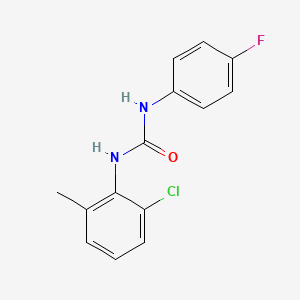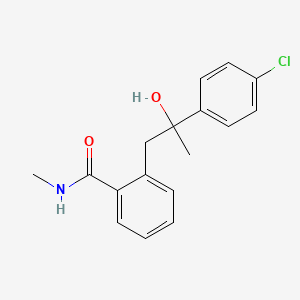
2,3',4,5',6-Pentaphenyl-3,4'-biphenyldiamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3’,4,5’,6-Pentaphenyl-3,4’-biphenyldiamine is a complex organic compound with the molecular formula C42H32N2 and a molecular weight of 564.737 g/mol . This compound is characterized by its unique structure, which includes multiple phenyl groups attached to a biphenyl core, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2,3’,4,5’,6-Pentaphenyl-3,4’-biphenyldiamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Introduction of Phenyl Groups: The phenyl groups are introduced via Friedel-Crafts alkylation reactions, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Chemical Reactions Analysis
2,3’,4,5’,6-Pentaphenyl-3,4’-biphenyldiamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
2,3’,4,5’,6-Pentaphenyl-3,4’-biphenyldiamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.
Mechanism of Action
The mechanism of action of 2,3’,4,5’,6-Pentaphenyl-3,4’-biphenyldiamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl groups play a crucial role in stabilizing the compound’s interactions with these targets, facilitating various biochemical pathways. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
2,3’,4,5’,6-Pentaphenyl-3,4’-biphenyldiamine can be compared with other similar compounds, such as:
- 3,3’-Dimethyl-4,4’,5,5’-Tetramethoxybiphenyl
- 2,2’-Diiodo-3,3’-Dimethyl-4,4’,5,5’-Tetramethoxybiphenyl
- 4,4’-Dimethoxy-3,3’,5,5’-Tetramethylbiphenyl
- 3,3’,4,4’,5,5’-Hexamethoxybiphenyl
These compounds share structural similarities but differ in their functional groups and substitution patterns, which can significantly affect their chemical properties and applications .
Properties
CAS No. |
40252-22-0 |
|---|---|
Molecular Formula |
C42H32N2 |
Molecular Weight |
564.7 g/mol |
IUPAC Name |
3-(4-amino-3,5-diphenylphenyl)-2,4,6-triphenylaniline |
InChI |
InChI=1S/C42H32N2/c43-41-36(30-18-8-2-9-19-30)26-34(27-37(41)31-20-10-3-11-21-31)39-35(29-16-6-1-7-17-29)28-38(32-22-12-4-13-23-32)42(44)40(39)33-24-14-5-15-25-33/h1-28H,43-44H2 |
InChI Key |
YPHFAFSBVQUIFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2N)C3=CC=CC=C3)C4=C(C(=C(C=C4C5=CC=CC=C5)C6=CC=CC=C6)N)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



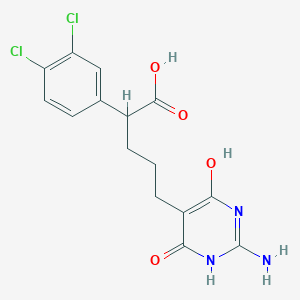

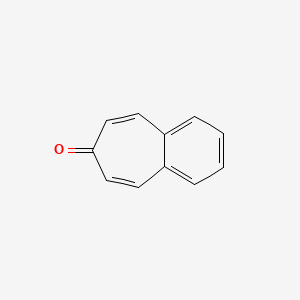
![2-methoxy-4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenyl 4-chlorobenzoate](/img/structure/B11940178.png)
